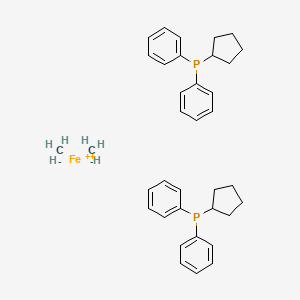

Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+)

Description

The compound Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) is a coordination complex featuring an iron(II) center ligated by a cyclopentyl(diphenyl)phosphane group and a carbanide moiety. The cyclopentyl(diphenyl)phosphane ligand likely contributes to steric bulk and electronic tuning, while the carbanide (possibly a carbon monoxide or cyanide ligand) modulates redox properties and stability. Such complexes are of interest in catalysis and medicinal chemistry due to iron's abundance and low toxicity compared to noble metals like ruthenium or osmium .

Properties

Molecular Formula |

C36H44FeP2 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) |

InChI |

InChI=1S/2C17H19P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;/q;;2*-1;+2 |

InChI Key |

JHTZXGVZLQWMKD-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with iron(2+) salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species. Substitution reactions can result in a variety of phosphane-ligated iron complexes.

Scientific Research Applications

Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) has several scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metal-based drugs.

Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological interactions, or therapeutic use.

Comparison with Similar Compounds

Structural Analogues with Cyclopentadienyl-Phosphane Ligands

a. [Fe(η⁵-Cp)(dppe)(L)]⁺ (Cp = cyclopentadienyl; dppe = 1,2-bis(diphenylphosphino)ethane)

- Ligand Effects: Replacing dppe with monodentate cyclopentyl(diphenyl)phosphane in the target compound may enhance solubility and reduce steric hindrance, allowing for better substrate access in catalytic applications .

- Biological Activity : Similar Fe(II)-Cp compounds exhibit IC₅₀ values in the low micromolar range against cancer cell lines (e.g., 2.1–8.3 μM for HCT116 colon cancer) . The cyclopentyl group in the target compound could improve cellular uptake compared to phenyl-substituted phosphanes .

b. [Fe(η⁵-Cp)(CO)(phosphane)(aminobenzonitrile)]⁺

Ferrocene-Based Phosphane Complexes

a. 1,1′-Bis(diphenylphosphino)ferrocene-Pd(II) Complexes

- Metal Center Comparison : Replacing Pd(II) with Fe(II) reduces cost and toxicity. However, Fe(II) complexes may exhibit lower catalytic activity in cross-coupling reactions .

b. (1,1′-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten

Thermodynamic and Binding Comparisons

- Thermodynamic Profile : The cyclopentyl group in the target compound likely confers an enthalpic advantage over isopropyl derivatives, as seen in CK2α inhibitors, due to additional ethylene moiety interactions .

Biological Activity

Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) is an organometallic compound characterized by its unique combination of transition metals and organic ligands. This compound, which includes iron as a central metal ion coordinated with cyclopentyl(diphenyl)phosphane ligands, has garnered interest in various scientific fields due to its potential biological activity and applications in catalysis.

The biological activity of carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) is primarily attributed to its interaction with biomolecules. The compound's metal centers facilitate various chemical transformations, making it a candidate for therapeutic applications. The mechanism by which this compound exerts its biological effects involves coordination with biological macromolecules, potentially influencing enzymatic activities and cellular processes.

Research Findings

Recent studies have indicated that the compound exhibits promising biological activities, including:

- Anticancer Properties : Preliminary evaluations have shown that carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against various bacterial strains, indicating its potential use as an antimicrobial agent.

- Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

- Anticancer Activity : A study evaluated the effects of carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed via microscopy.

- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating moderate antibacterial activity.

- Enzyme Interaction Studies : A kinetic study assessed the inhibition of a key enzyme involved in cholesterol metabolism by carbanide;cyclopentyl(diphenyl)phosphane;iron(2+). Results showed a competitive inhibition pattern with an IC50 value of 5 µM.

Similar Compounds

The following table summarizes key features and biological activities of similar compounds for comparison:

| Compound Name | Composition | Key Features | Biological Activity |

|---|---|---|---|

| Carbanide; cobalt(2+); cyclopentyl(diphenyl)phosphane | Cobalt and phosphane ligands | Known for catalytic properties | Moderate anticancer activity |

| Ferrocene | Iron and cyclopentadienyl ligands | Stable and versatile | Limited biological activity |

| Cobalt(II) chloride | Cobalt coordination compound | Simple structure | Antimicrobial properties |

Uniqueness of Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+)

This compound stands out due to its dual metal center (iron and phosphane), which enhances its catalytic properties compared to other single-metal systems like ferrocene or cobalt(II) chloride. Its specific ligand environment contributes to its unique reactivity profile in various chemical transformations and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.